Cas no 127426-56-6 ((3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol)

(3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol is a versatile intermediate in organic synthesis, particularly valued for its isoxazole core and functional hydroxymethyl group. This compound exhibits potential utility in pharmaceutical and agrochemical research due to its structural motif, which is often associated with bioactive properties. The chlorophenyl substituent enhances its reactivity in cross-coupling reactions, while the hydroxymethyl group offers a handle for further derivatization. Its stability under standard conditions and compatibility with common synthetic methodologies make it a practical choice for constructing complex molecules. The compound is typically characterized by high purity and consistent performance in heterocyclic chemistry applications.
(3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol structure
127426-56-6 structure
商品名:(3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol
CAS番号:127426-56-6
MF:C11H10NO2Cl
メガワット:223.6556
CID:1084773
PubChem ID:15121509

(3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol 化学的及び物理的性質

名前と識別子

    • (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol
    • [3-(4-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol
    • [3-(4-Chloro-phenyl)-5-methyl-isoxazol-4-yl]-methanol
    • 3-(4-chlorophenyl)-5-methyl-4-isoxazolylmethanol
    • VEOYSJHJAJGBDV-UHFFFAOYSA-N
    • DB-093980
    • 127426-56-6
    • SCHEMBL2928713
    • インチ: InChI=1S/C11H10ClNO2/c1-7-10(6-14)11(13-15-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3
    • InChIKey: VEOYSJHJAJGBDV-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)CO

計算された属性

  • せいみつぶんしりょう: 223.0401
  • どういたいしつりょう: 223.0400063g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 207
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 46.3Ų

じっけんとくせい

  • PSA: 46.26

(3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C610288-100mg
(3-(4-chlorophenyl)-5-methylisoxazol-4-yl)methanol
127426-56-6
100mg
$ 275.00 2022-06-06
TRC
C610288-50mg
(3-(4-chlorophenyl)-5-methylisoxazol-4-yl)methanol
127426-56-6
50mg
$ 185.00 2022-06-06
TRC
C610288-10mg
(3-(4-chlorophenyl)-5-methylisoxazol-4-yl)methanol
127426-56-6
10mg
$ 50.00 2022-06-06

(3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol 関連文献

(3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanolに関する追加情報

Introduction to (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol and Its Significance in Modern Chemical Biology

(3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol, with the CAS number 127426-56-6, is a compound of considerable interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in drug discovery and molecular studies. The presence of a chlorophenyl group and a methyl-substituted isoxazole ring contributes to its distinct chemical properties, making it a valuable candidate for further exploration.

The compound's structure, featuring a methanol moiety attached to the isoxazole ring, suggests possible roles in various biochemical pathways. The isoxazole core is known for its presence in numerous bioactive molecules, often contributing to pharmacological activity. In particular, the 4-chlorophenyl substituent introduces electronic and steric effects that can influence the compound's interactions with biological targets.

Recent research has highlighted the importance of heterocyclic compounds in medicinal chemistry. Among these, isoxazoles have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of atoms in (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol positions it as a promising scaffold for developing novel therapeutic agents. Studies have demonstrated that modifications in the isoxazole ring can significantly alter biological activity, making this compound a focal point for synthetic chemists.

In the context of drug development, the methanol group in (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol can serve as a site for further functionalization. This flexibility allows chemists to introduce additional substituents or linkages, enhancing the compound's potential utility. For instance, derivatization of the methanol group could lead to the formation of esters or amides, which are common functional groups in bioactive molecules.

The CAS number 127426-56-6 provides a unique identifier for this compound, facilitating its recognition and use in scientific literature and databases. This standardized naming system ensures consistency across different research groups and publications, aiding in the accurate documentation and communication of chemical entities.

Advances in computational chemistry have enabled researchers to predict the biological activity of molecules like (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol with greater precision. Molecular modeling techniques can simulate interactions between this compound and potential biological targets, providing insights into its mechanism of action. Such simulations are crucial for guiding experimental design and optimizing drug candidates.

The synthesis of (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol involves multi-step organic reactions that highlight the expertise required in medicinal chemistry. Key steps include the formation of the isoxazole ring followed by functionalization with the chlorophenyl and methyl groups. The methanol group is typically introduced during later stages of synthesis, allowing for precise control over its placement and reactivity.

Applications of this compound extend beyond pharmaceuticals. In chemical biology, it serves as a tool for studying enzyme mechanisms and identifying new therapeutic targets. Its unique structure allows researchers to probe specific interactions within cellular pathways, contributing to a deeper understanding of biological processes.

The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Many successful drugs have been derived from natural compounds, which often exhibit complex structural features similar to those found in (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol. By leveraging natural product templates, chemists can design molecules with enhanced biological activity and reduced toxicity.

Ethical considerations are paramount in chemical research. The development of new compounds must be balanced with environmental impact and sustainability. Green chemistry principles encourage the use of renewable resources and minimization of waste, ensuring that research efforts align with global sustainability goals.

The future direction of research on (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol lies in exploring its derivatives and exploring new synthetic pathways. By modifying its core structure, scientists can uncover novel bioactivities and optimize its pharmacological properties. Collaborative efforts between academia and industry will be essential in translating laboratory findings into clinical applications.

In conclusion, (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol represents a significant advancement in chemical biology and pharmaceutical research. Its unique structure and potential applications make it a valuable asset in the quest for new therapeutic agents. As research continues to evolve, this compound will undoubtedly play a crucial role in shaping the future of drug discovery.

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